![molecular formula C10H16O4 B14449632 2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate CAS No. 79252-75-8](/img/structure/B14449632.png)
2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate, also known as 2-Propenoic acid, 2-[(tetrahydro-2-furanyl)methoxy]ethyl ester, is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of an oxolane ring and a prop-2-enoate group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate typically involves the esterification of 2-[(Oxolan-2-yl)methoxy]ethanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various esters, amides, and ethers.
Wissenschaftliche Forschungsanwendungen
2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers and copolymers.
Biology: Employed in the synthesis of bioactive molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate involves its ability to undergo polymerization and other chemical transformations. The ester group can participate in nucleophilic addition and substitution reactions, while the oxolane ring can undergo ring-opening reactions. These properties make it a valuable intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Tetrahydro-2-furanyl)methoxy]ethyl acetate
- 2-[(Tetrahydro-2-furanyl)methoxy]ethyl methacrylate
- 2-[(Tetrahydro-2-furanyl)methoxy]ethyl butyrate
Uniqueness
2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate is unique due to its combination of an oxolane ring and a prop-2-enoate group, which imparts distinct reactivity and versatility. This compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance compared to similar compounds .
Eigenschaften
79252-75-8 | |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-(oxolan-2-ylmethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-2-10(11)14-7-6-12-8-9-4-3-5-13-9/h2,9H,1,3-8H2 |
InChI-Schlüssel |
JLZQMKLXOVLQFA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.